Fluorescent brightener 24

説明

科学的研究の応用

Synthesis of Triazinyl Fluorescent Brightener Intermediates

Fluorescent brightener 24 is used in the production of triazinyl fluorescent brightener intermediates . The method involves a simplified work-up for the preparation of 4-nitro-toluene-2-sulfonic acid and the use of diethylene glycol instead of water in the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid .

White Luminescence

Fluorescent brightener 24 is used in the creation of protein:dye hybrids for white luminescence . This process involves a FRET cascade that enables conversion of UV light to white light .

Food Safety

Fluorescent brightener 24 has been used in the effective extraction of fluorescent brightener 52 from foods . This application is crucial for ensuring food safety .

Staining of Pollen Coat and Pollen Wall

Fluorescent brightener 24 is used as a dye combination for the staining of pollen coat and pollen wall. This application is important in the field of botany and plant biology.

As for “Fungiqual”:

Biotechnology

Fungiqual is used in various applications in biotechnology . These include the synthesis of platform chemicals, enzymes, acids, foodstuffs, and therapeutics .

Functional Biomaterials

Fungiqual is used in the preparation of fungal mycelium-based functional biomaterials . These materials have applications in cosmetics, medicine, textile, construction, packaging, and the food industry .

Biopolymers and Biocomposites

Fungiqual is used in the development of fungal biopolymers and biocomposites . These materials have a wide range of applications, including bioimaging, information encoding or encryption, biomimetic actuators, and LEDs .

Safety And Hazards

将来の方向性

特性

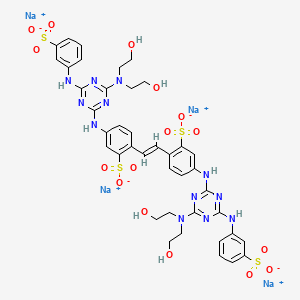

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-YZNHWISSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescent brightener 24 | |

CAS RN |

12224-02-1, 12768-91-1 | |

| Record name | Fungiqual | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 87 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Fungiqual binds to chitin and certain glucans present in the cell walls of fungi [, , ]. This binding results in a bright fluorescence under ultraviolet (UV) light, allowing for easy visualization of fungal structures against a dark background [, , ].

A: Yes, Fungiqual has been shown to detect both yeast and mycelial forms of fungi []. It can be used on various samples including stool, intestinal fluid, biopsy specimens, and even tissue sections [, , ].

ANone: Fungiqual staining offers several advantages over conventional methods like the chromotrope trichrome stain:

- Speed: Fungiqual staining is rapid, often taking less than 30 minutes [].

- Sensitivity: It demonstrates high sensitivity in detecting fungal spores, even in challenging samples like archival paraffin sections [, ].

- Versatility: Fungiqual can be used on a variety of sample types, including those previously stained with other methods [].

ANone: While Fungiqual is a powerful tool, it's important to consider its limitations:

- Specificity: Fungiqual stains chitin and certain glucans, which are not exclusive to fungi. It can also stain some debris, although differentiating this from fungal structures is usually straightforward [].

- Fixation Sensitivity: Certain fixatives, like sodium acetate-acetic acid, polyvinyl acetate, and ethanol, can reduce the effectiveness of Fungiqual staining compared to formalin or Bouin's fixative [].

A: Fungiqual fluorescence can be quantitatively measured using specialized instruments like the Fluorescence Concentration Analyzer (FCA) []. This allows researchers to estimate fungal mass, which is particularly useful for studying fungal growth and response to antifungal agents [].

- Pope, L. M., & Lloyd, D. (1984). New fluorescence assay for the quantitation of fungi. Journal of Clinical Microbiology, 20(4), 603–609.

- Weber, R., Bryan, R. T., Owen, R. L., Wilcox, C. M., Gorelkin, L., & Visvesvara, G. S. (1992). Fluorescence techniques for diagnosing intestinal microsporidiosis in stool, enteric fluid, and biopsy specimens from acquired immunodeficiency syndrome patients with chronic diarrhea. Journal of Clinical Microbiology, 30(12), 3203–3208.

- Segal, E. (1998). Clinical-mycologic diagnosis of oral yeast infections. European Journal of Clinical Microbiology & Infectious Diseases, 17(1), 14–17.

- Schwartz, D. A., Lemos, L. B., Turner, J. A., & Loman, L. (2001). Comparison of staining methods and a nested PCR assay to detect Histoplasma capsulatum in tissue sections. American Journal of Clinical Pathology, 115(1), 131–135.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

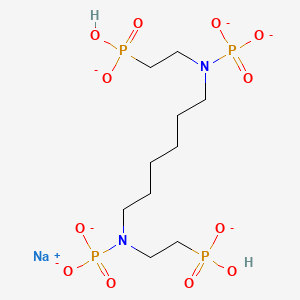

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)